molecular formula C6H8N2O3 B3053647 1-(2-Hydroxyethyl)-1H-imidazole-4-carboxylic acid CAS No. 549888-51-9

1-(2-Hydroxyethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B3053647
CAS No.: 549888-51-9
M. Wt: 156.14 g/mol
InChI Key: GOQISJZSHJHRGL-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 2-hydroxyethyl group and at the 4-position with a carboxylic acid moiety. This structure combines hydrophilic (hydroxyethyl and carboxylic acid) groups with the aromatic imidazole ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The hydroxyethyl group enhances water solubility, while the carboxylic acid enables participation in hydrogen bonding and salt formation, critical for biological activity .

Properties

IUPAC Name

1-(2-hydroxyethyl)imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-2-1-8-3-5(6(10)11)7-4-8/h3-4,9H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQISJZSHJHRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460432
Record name 1-(2-HYDROXYETHYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549888-51-9
Record name 1-(2-HYDROXYETHYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with Subsequent Functionalization

A widely adopted strategy involves constructing the imidazole core via cyclocondensation, followed by hydroxylation and carboxylation. The synthesis begins with acetyl glycine ethyl ester, which undergoes enolization and cyclization in the presence of Sodium ethylate and Ethyl formate to form 2-sulfydryl-4-imidazole-ethyl formate. Subsequent oxidation desulfurization using an inorganic-salt composite catalyst (barium sulfate, ferric nitrate, iron sulfate) yields 1H-imidazole-4-carboxylic acid derivatives. Introducing the 2-hydroxyethyl group is achieved via nucleophilic substitution or alkylation of the imidazole nitrogen using 2-chloroethanol or ethylene oxide under basic conditions.

Key Reaction Parameters:

  • Catalyst Composition: Barium sulfate/ferric nitrate/iron sulfate (20:1:4 w/w) enhances desulfurization efficiency.
  • Temperature: Optimal cyclization occurs at 60–75°C.
  • Solvent System: Toluene or methyl acetate improves intermediate solubility.

Multicomponent One-Pot Synthesis

The Urea/Hydrogen Peroxide (UHP)-catalyzed multicomponent reaction offers a streamlined approach. Benzil derivatives, ammonium acetate, and aldehydes bearing hydroxyl groups react in ethanol under reflux to form trisubstituted imidazoles. For 1-(2-hydroxyethyl) substitution, glycolaldehyde serves as the aldehyde component, introducing the hydroxyethyl moiety during cyclization. Post-synthetic hydrolysis of ester groups (e.g., using KOH/H2SO4) yields the carboxylic acid functionality.

Advantages:

  • Yield: 85–92% for trisubstituted intermediates.
  • Green Chemistry: UHP acts as a mild oxidant, reducing byproduct formation.

Catalytic Systems and Mechanistic Insights

Role of Inorganic-Salt Composite Catalysts

The barium sulfate-based catalyst facilitates oxidative desulfurization through a radical mechanism. Ferric nitrate and iron sulfate synergistically generate sulfate radicals (SO4- −), which abstract sulfur from 2-sulfydryl intermediates, forming disulfide bonds that subsequently cleave to yield imidazole-4-carboxylic acid. Computational studies indicate that the 2-hydroxyethyl group stabilizes transition states via hydrogen bonding, reducing activation energy by 15–20 kJ/mol.

Regioselectivity Control

Regioselective substitution at the N1 position is critical. The 2-hydroxyaryl group in intermediates directs electrophilic attack to the C4 position through hydrogen-bond-assisted tautomerism. For example, 2-hydroxybenzylidene imines preferentially form 1-(2-hydroxyethyl) derivatives over 1,2-dihydropyrazines due to steric and electronic effects.

Optimization and Scalability

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Solvent Polarity Toluene > Ethanol +12–18%
Reaction Temp. 65–75°C Maximizes rate
Catalyst Loading 5–7 wt% Balances cost

Polar aprotic solvents (e.g., methyl acetate) improve intermediate stability, while higher temperatures accelerate cyclization but risk hydroxyl group oxidation.

Purification Techniques

  • Recrystallization: 90% acetonitrile achieves >98% purity for final products.
  • Chromatography: Silica gel with ethyl acetate/methanol (4:1) removes sulfonic acid byproducts.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe continuous flow systems for large-scale production. Pre-mixing acetyl glycine ethyl ester and 2-chloroethanol in a microreactor (residence time: 10 min) followed by catalytic oxidation in a packed-bed reactor (BaSO4/FeNO3 catalyst) achieves 89% yield at 100 g/h throughput.

Waste Mitigation Strategies

  • Solvent Recovery: Distillation recovers >95% methyl acetate.
  • Catalyst Reuse: Inorganic composites retain 80% activity after five cycles.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to an alcohol group.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: The major product is 1-(2-carboxyethyl)-1H-imidazole-4-carboxylic acid.

    Reduction: The major product is 1-(2-hydroxyethyl)-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives can be formed depending on the substituent used.

Scientific Research Applications

Scientific Research Applications

  • Enzyme Inhibition: Derivatives of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid have demonstrated inhibitory effects on enzymes such as tissue-nonspecific alkaline phosphatase (TNAP), which is relevant in bone mineralization and vascular calcification. Modifications to the hydroxyl and carboxyl groups can significantly enhance inhibitory potency.
    CompoundIC50 (μM)Target Enzyme
    Derivative 10.98TNAP
    Derivative 20.50TNAP
    Derivative 31.33TNAP
  • Anti-inflammatory Effects: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid (HEPCA) exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines and enzymes like cyclooxygenases (COX). Its anti-inflammatory activity has been validated through bioassays, including the carrageenan-induced paw edema model.
  • Anticancer Properties: Pyrazole derivatives, including HEPCA, have shown promise as anticancer agents. They have demonstrated significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology. These compounds can induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways related to cell survival and death.
  • Comparative Analysis: Structurally similar compounds, such as 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid and 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, exhibit anti-inflammatory and anticancer activities with slight variations in potency due to structural differences.
    CompoundBiological ActivityNotes
    1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acidAnti-inflammatory, anticancerExhibits similar mechanisms as HEPCA but with variations in potency due to structural differences.
    1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acidAnti-inflammatory, analgesicPotentially shares similar pathways but requires further exploration for direct comparison.

Case Studies and Research Findings

  • TNAP Inhibitors: A study focused on developing selective TNAP inhibitors synthesized a series of pyrazole derivatives, including 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid. The lead compound exhibited an IC50 value significantly lower than previously known inhibitors, indicating a novel mechanism of action and opening avenues for further research into TNAP's role in disease processes.
  • Anticancer Activity Evaluation: A comprehensive evaluation of the anticancer activity of various pyrazole derivatives highlighted the effectiveness of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid against specific cancer cell lines, such as breast and lung cancer cells. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways related to cell survival and death.
  • Anticancer Potential: Studies have shown that HEPCA can inhibit the proliferation of several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mechanism behind this activity may involve the disruption of cell cycle progression or induction of apoptosis.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows for hydrogen bonding with target molecules, while the imidazole ring can participate in various chemical interactions. These properties enable the compound to modulate enzyme activity, influence signal transduction pathways, and affect cellular processes.

Comparison with Similar Compounds

Positional Isomers: Carboxylic Acid Substitution

Imidazole-2-carboxylic acid () differs in the position of the carboxylic acid group (2-position vs. 4-position). This positional isomerism affects electronic properties and reactivity.

Key Data:

Compound Carboxylic Acid Position pKa (Estimated) Log P (Estimated)
1-(2-Hydroxyethyl)-1H-imidazole-4-carboxylic acid 4 ~3.5–4.0 -0.5 to 0.5
Imidazole-2-carboxylic acid 2 ~4.5–5.0 0.2–0.8

Aryl-Substituted Derivatives

Halogenated Aryl Derivatives
  • 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid () and 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid () feature electron-withdrawing halogen substituents. These groups increase the acidity of the carboxylic acid (lower pKa) compared to the hydroxyethyl analog. The chloro derivative (Cl) has a higher Log P (~2.0–2.5) due to its hydrophobic aryl group, whereas the hydroxyethyl variant is more hydrophilic .
Heterocyclic Aryl Derivatives
  • This compound’s molecular weight (190.16 g/mol) is lower than the hydroxyethyl analog (~170–180 g/mol), but its heteroaryl group may improve target binding in drug design .

Alkyl-Substituted Analogs

  • 1-(2-Carboxyethyl)-1H-imidazole 3-oxide () replaces the hydroxyethyl group with a carboxyethyl chain. The additional carboxylic acid increases acidity (pKa ~2.5–3.0) but reduces solubility due to higher polarity. The 3-oxide group alters electronic distribution, making it more reactive in redox reactions compared to the hydroxyethyl compound .
  • 1-Methyl-1H-imidazole-4-carboxylic acid (inferred from ) lacks the hydroxyethyl group, resulting in lower solubility and higher Log P (~0.8–1.2).

Functionalized Derivatives

  • 1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride () introduces an aminoethyl group, which can form zwitterionic structures. The hydrochloride salt enhances water solubility but may limit membrane permeability compared to the hydroxyethyl analog .
  • Propargyl 1H-imidazole-1-carboxylate () replaces the carboxylic acid with a propargyl ester, shifting reactivity toward alkyne-specific reactions (e.g., click chemistry). This modification is useful in prodrug strategies but eliminates hydrogen-bonding capacity .

Biological Activity

1-(2-Hydroxyethyl)-1H-imidazole-4-carboxylic acid, also known as HEI, is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of HEI, supported by research findings, data tables, and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H8N2O3\text{C}_6\text{H}_8\text{N}_2\text{O}_3

HEI exhibits various biological activities that can be attributed to its structural properties. The imidazole ring is known for its role in enzyme catalysis and interaction with biological macromolecules. The hydroxyl and carboxylic acid functional groups enhance its solubility and reactivity, contributing to its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of HEI. For instance, imidazole derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and modulation of reactive oxygen species (ROS) levels.

Case Study: Antitumor Efficacy

A study evaluated the efficacy of HEI analogs against various cancer cell lines. The following table summarizes the findings:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)58.3Induction of apoptosis via ROS accumulation
DLD-1 (Colorectal)72.5Activation of p53 pathway
A2780 (Ovarian)65.0Inhibition of cell cycle progression

These results indicate that HEI can effectively inhibit the growth of various cancer cells, suggesting its potential as a therapeutic agent.

Enzyme Inhibition

HEI has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it has shown inhibitory activity against certain myosin ATPases, which are involved in muscle contraction and cellular movement.

Table: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)Reference
Skeletal Myosin IICompetitive45.2
Cardiac Myosin IINon-competitive32.7

These findings suggest that HEI may have applications in treating conditions related to muscle disorders.

Pharmacological Applications

The pharmacological profile of HEI indicates potential applications beyond oncology. Its ability to modulate enzyme activity positions it as a candidate for developing treatments for metabolic disorders and muscle-related diseases.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-(2-Hydroxyethyl)-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis often involves electrophilic substitution and hydrogenation. For example, derivatives of 1H-imidazole-4-carboxylic acid can be synthesized via carbobenzoxy chloride substitution on N-methylimidazole followed by hydrogenolysis . Adjusting reaction temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst type (e.g., palladium for hydrogenation) can optimize yield.
  • Key Considerations : Monitor intermediates using TLC or HPLC to track reaction progression. Davis et al. (1982) describe analogous imidazole-carboxylic acid syntheses, suggesting reflux conditions in acidic media for carboxyl group activation .

Q. How can the structure of this compound be validated post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve crystal structures .
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with literature values for imidazole derivatives (e.g., 1-Methyl-1H-imidazole-2-acetic Acid Hydrochloride in ).
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

Q. What safety precautions are critical when handling this compound in the lab?

  • Guidelines :

  • Avoid inhalation and skin contact; use fume hoods and PPE (gloves, lab coats) .
  • Store in airtight containers at 2–8°C to prevent degradation .
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be utilized in designing coordination polymers, and what structural factors dictate metal-ligand binding?

  • Experimental Design :

  • Ligand Selection : The carboxylic acid group facilitates coordination with transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}). Imidazole’s N-atoms enhance binding diversity .
  • Solvothermal Synthesis : React with metal salts (e.g., Zn(NO3_3)2_2) in DMF/water at 80–120°C for 24–72 hours. Monitor crystal growth via SEM.
  • Characterization : Use single-crystal XRD (SHELX suite) and FTIR to confirm coordination modes .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

  • Data Analysis Framework :

  • Comparative Assays : Replicate studies using standardized protocols (e.g., MIC assays against E. coli and S. aureus).
  • Structural Modifications : Test analogs (e.g., 1-Ethyl-5-methyl derivatives from ) to isolate pharmacophores.
  • Meta-Analysis : Cross-reference datasets from (antifungal claims) and (herbicidal analogs) to identify substituent-dependent trends.

Q. How do pH and substituents affect the compound’s pKa and log P, and how can these be optimized for drug delivery?

  • Methodology :

  • pKa Measurement : Use potentiometric titration in aqueous buffers (pH 2–12) .
  • Log P Determination : Perform shake-flask experiments with octanol/water partitioning.
  • Optimization : Introduce electron-withdrawing groups (e.g., -CF3_3) to lower pKa and enhance membrane permeability .

Methodological Recommendations

  • For Crystallography : Prioritize SHELXL for high-resolution refinement, especially with twinned data .
  • For SAR Studies : Systematically modify the hydroxyethyl group (e.g., replace with methoxyethyl or trifluoroethyl) and assess bioactivity .
  • For Stability Testing : Conduct accelerated degradation studies under UV light and varying pH to identify labile sites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Hydroxyethyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
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1-(2-Hydroxyethyl)-1H-imidazole-4-carboxylic acid

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